Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate
Overview
Description
Tert-butyl 2-azabicyclo[221]hept-1-ylmethylcarbamate is a chemical compound that features a bicyclic structure with a tert-butyl carbamate group
Mechanism of Action
Target of Action
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate is a synthetic compound that primarily targets rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.
Mode of Action
The compound interacts with its target by inhibiting the activity of rho-associated protein kinase . This inhibition results in changes in the kinase’s downstream signaling pathways, affecting the cellular processes it regulates.
Biochemical Pathways
The inhibition of rho-associated protein kinase affects several biochemical pathways. These include pathways involved in cell motility, such as actin cytoskeleton organization, and pathways involved in cell proliferation and apoptosis . The downstream effects of these changes can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of rho-associated protein kinase. This can lead to changes in cell motility, proliferation, and apoptosis, potentially influencing disease progression in conditions where these processes are dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate typically involves the protection of 2-azabicyclo[2.2.1]heptan-4-amine with a tert-butyl carbamate group. One common method involves the reaction of 2-azabicyclo[2.2.1]heptan-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Oxidation and Reduction: The bicyclic structure can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: The primary product is 2-azabicyclo[2.2.1]heptan-4-amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-{2-azabicyclo[2.2.1]heptan-1-ylmethyl}carbamate hydrochloride
- Tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride
Uniqueness
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate is unique due to its specific bicyclic structure and the presence of a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate (CAS Number: 47002722) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and pesticide research. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.32 g/mol
- Structure: The compound features a bicyclic structure that contributes to its unique biological properties.
This compound is structurally similar to other carbamate compounds, which are known to inhibit acetylcholinesterase (AChE) activity. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. The compound's specific interactions with AChE and butyrylcholinesterase (BChE) have been investigated, revealing that it may act as a reversible inhibitor with varying potency depending on structural modifications.
Inhibition of Acetylcholinesterase
Research indicates that similar carbamates exhibit significant inhibition of AChE, which is critical for neurotransmission in the central nervous system. For instance, studies have shown that certain derivatives can achieve IC50 values as low as 38.98 µM for AChE inhibition, suggesting that this compound may possess comparable efficacy .
Toxicological Assessments
Toxicity studies are essential for understanding the safety profile of this compound. In vivo studies involving rodent models have demonstrated dose-dependent effects on behavior and physiological parameters when exposed to carbamate pesticides, including potential neurotoxic effects linked to AChE inhibition .
Study Type | Subject | Findings |
---|---|---|
Acute Toxicity | Male Rats | Behavioral changes observed at high doses |
Chronic Exposure | Mice | Neurodegeneration markers increased |
In Vitro Cytotoxicity | HepG2 Cells | Mild cytotoxicity with selectivity indexes favorable for further optimization |
Therapeutic Uses
Given its mechanism of action, this compound could be explored for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark feature. Compounds that enhance cholinergic signaling may provide symptomatic relief or potentially slow disease progression.
Agricultural Applications
As a carbamate derivative, this compound may also find utility in agricultural settings as a pesticide. Its ability to inhibit AChE can be leveraged in developing pest control agents that target insect nervous systems while minimizing harm to non-target species when carefully formulated.
Case Studies and Research Findings
Several case studies illustrate the biological activity of compounds related to this compound:
- Study on N-Methyl Carbamates : This research demonstrated the hydrolysis of N-methyl carbamates under anaerobic conditions leading to byproducts that stimulate methanogenesis, indicating potential environmental impacts and degradation pathways relevant for pesticide formulations .
- Pesticide Risk Assessment : The U.S. EPA's cumulative risk assessment highlighted the neurotoxic effects of various N-methyl carbamate pesticides, providing a framework for evaluating the safety and regulatory aspects of new compounds like this compound .
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12/h9,14H,4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHTWONROPCVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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